![molecular formula C16H10ClN5 B12582685 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-58-0](/img/structure/B12582685.png)
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes a chloro group, a phenylpyridinyl moiety, and a triazolopyridazine core, makes it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylpyridin-2-amine with 6-chloro-1,2,4-triazolo[4,3-b]pyridazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridazine scaffolds can inhibit key pathways involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in several cancers such as non-small cell lung cancer and renal cell carcinoma. One notable derivative demonstrated a low IC50 value of 0.005 µM against c-Met kinases, indicating strong inhibitory activity and favorable pharmacokinetic properties in preclinical studies .
Anticonvulsant Effects
In a study focusing on the synthesis of new derivatives, certain compounds exhibited anticonvulsant activity comparable to standard drugs like carbamazepine. The synthesized compounds were tested using the maximal electroshock seizure model, demonstrating significant potential for treating epilepsy .
Modulation of Janus Kinases
Another area of investigation involves the modulation of Janus kinases (JAKs), which play a crucial role in various inflammatory and autoimmune diseases. Compounds containing the triazolo[4,5-c]pyridazine scaffold have been explored for their efficacy in treating conditions related to JAK signaling pathways .
Case Study: Anticancer Screening
In a comparative study, several derivatives of triazolo-pyridazines were screened against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their cytotoxicity profiles. For example, a derivative with a phenyl substitution exhibited enhanced activity against MCF-7 breast cancer cells compared to others .
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
A | Structure A | 0.005 | Strong c-Met inhibition |
B | Structure B | 0.025 | Moderate activity |
C | Structure C | 0.100 | Weak activity |
Conclusion and Future Directions
The compound 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine demonstrates promising applications in pharmacology, particularly in anticancer and anticonvulsant therapies. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action more thoroughly.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The triazolopyridazine core is known to interact with various biological pathways, modulating cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
The uniqueness of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the phenylpyridinyl moiety, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced binding affinity to certain biological targets, making it a promising candidate for drug development .
Biological Activity
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structural formula includes a triazole ring fused with a pyridazine structure, which is known to enhance biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following key biological activities associated with this compound:
- Antitumor Activity : The compound has demonstrated significant antitumor effects in vitro against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells.
- Mechanism of Action : Research suggests that the compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been linked to the inhibition of c-Met kinase, which plays a crucial role in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the anticancer properties of this compound:
- In Vitro Studies :
- Mechanistic Studies :
- Comparative Analysis :
Data Table: Biological Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.23 ± 0.18 | c-Met inhibition; apoptosis induction |
HCT-116 | 5.60 | G1 phase arrest; caspase activation |
A549 | 2.73 | Targeting cell proliferation pathways |
Properties
CAS No. |
596825-58-0 |
---|---|
Molecular Formula |
C16H10ClN5 |
Molecular Weight |
307.74 g/mol |
IUPAC Name |
6-chloro-3-(6-phenylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H10ClN5/c17-14-9-10-15-19-20-16(22(15)21-14)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-10H |
InChI Key |
ZYWUAQJBFUNDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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